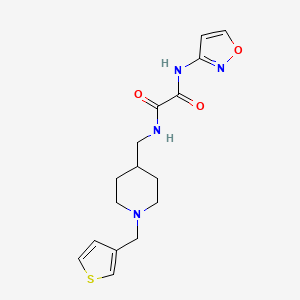

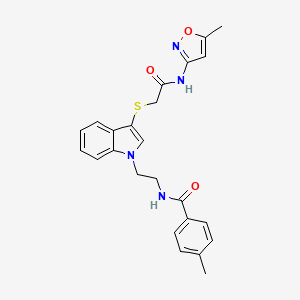

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds with complex structures similar to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide, often involves multi-step chemical reactions. These can include aminohalogenation reactions, Buchwald-Hartwig cross-coupling, and reactions with chlorosulfonic acid for introducing sulfonyl groups (Zhang et al., 2010; Koten et al., 1978).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is crucial for their chemical behavior and biological activity. X-ray crystallography is a common technique used to elucidate the crystal structure, showing how sulfonamide groups interact with other molecular fragments (Sharma et al., 2016). This information is essential for understanding the compound's reactivity and potential binding with biological targets.

Chemical Reactions and Properties

Sulfonamides like N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including interactions with enzymes or proteins in biological systems. Their reactivity can be influenced by the presence of substituents on the aromatic rings or the sulfonamide group, impacting their biological activities and interactions (Röver et al., 1997).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting points, and crystal structures, are influenced by their molecular structure. These properties are critical for the compound's application in chemical syntheses and pharmaceutical formulations (Józefowicz et al., 2007).

Chemical Properties Analysis

The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are key to their functionality. These properties are determined by the electronic structure of the sulfonamide group and its interaction with adjacent functional groups (Queiroz et al., 2007).

Scientific Research Applications

Synthesis and Characterization

A significant area of research involving sulfonamide compounds focuses on their synthesis and characterization. For instance, studies on the synthesis of sulfonamide molecules, including those with specific substituents like thiophenyl groups, aim to understand their structural properties and reactivity. These compounds are characterized using various spectroscopic tools and computational studies to elucidate their molecular structures and electronic properties (Murthy et al., 2018).

Chromatographic Applications

Sulfonamide derivatives have also been explored for their gas-liquid chromatographic properties. The research on N-dimethylaminomethylene derivatives has highlighted their excellent chromatographic characteristics, making them suitable for the analysis of primary sulfonamides in biological samples (Vandenheuvel & Gruber, 1975).

Nonlinear Optical Properties

Another area of application is in the field of nonlinear optics, where thienyl-substituted pyridinium salts, similar in structural complexity to the queried compound, have been synthesized and studied for their second-order nonlinear optical (NLO) properties. These compounds have shown potential for applications in optical devices due to their noncentrosymmetric structures and high second harmonic generation (SHG) efficiencies (Li et al., 2012).

Anticancer and Biological Studies

Sulfonamide derivatives are also studied for their biological activities, including anticancer properties. Research in this area aims to explore the potential therapeutic applications of these compounds. For example, certain sulfonamide compounds have been synthesized and evaluated for their anticancer activity, demonstrating the broader potential of sulfonamide derivatives in medicinal chemistry (Zhang et al., 2010).

Environmental and Biological Sensing

The development of fluorescent probes based on sulfonamide derivatives for the selective discrimination of thiophenols highlights another application area. These probes are designed for high sensitivity and selectivity towards specific analytes, showing the utility of sulfonamide derivatives in environmental and biological sciences (Wang et al., 2012).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N2O2S2/c1-18(2)13(10-5-6-21-9-10)8-17-22(19,20)14-7-11(15)3-4-12(14)16/h3-7,9,13,17H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAPNLWHWUMNQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)F)F)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2496576.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2496580.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2496581.png)

![2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2496583.png)

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)

![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)